Technical Guide: Fmoc-2,4-Dichloro-D-Phe in Advanced Peptide Therapeutics
Technical Guide: Fmoc-2,4-Dichloro-D-Phe in Advanced Peptide Therapeutics
[1][2]
Executive Summary
Fmoc-2,4-Dichloro-D-Phenylalanine (Fmoc-2,4-dichloro-D-Phe) is a specialized, non-proteinogenic amino acid derivative used critically in the development of protease-resistant peptides and peptidomimetics.[1][2][3] By introducing halogen atoms at the ortho (2) and para (4) positions of the phenyl ring, this moiety significantly alters the electronic and steric landscape of the phenylalanine side chain.[2]
For drug development professionals, this compound serves two primary functions:
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Metabolic Stability: The D-configuration combined with halogenation drastically reduces susceptibility to enzymatic degradation by chymotrypsin-like proteases.[1][2]
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Pharmacokinetic Modulation: The increased lipophilicity (logP) facilitates membrane permeability and enhances hydrophobic interactions within receptor binding pockets.[1][2]
This guide provides a definitive technical analysis of its physicochemical properties, structural integrity, and application protocols in Solid-Phase Peptide Synthesis (SPPS).[1][2]
Part 1: Chemical Identity & Structural Analysis[1]
Physicochemical Data Profile
The following data establishes the baseline identity for Quality Control (QC) and stoichiometry calculations.
| Property | Specification |
| Full Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-2,4-dichloro-D-phenylalanine |
| Synonyms | Fmoc-D-Phe(2,4-Cl2)-OH; Fmoc-2,4-diCl-D-Phe |
| CAS Number | 352351-61-2 |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |
| Molecular Weight | 456.32 g/mol |
| Chirality | D-Isomer (R-configuration at α-carbon) |
| Melting Point | 156–162 °C |
| Appearance | White to off-white amorphous powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |
Structural Logic & Steric Implications
The molecule consists of three distinct functional domains, each serving a specific role in synthesis and bioactivity.[2]
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Fmoc Group (N-Terminus): Provides temporary base-labile protection, ensuring stability during acidic cleavage of side-chain protectors or resin linkers.[1][2]
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D-Alpha Carbon: Inverts the natural stereochemistry, inducing "beta-turn" structures in peptides and preventing recognition by endogenous L-proteases.[1][2]
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2,4-Dichlorophenyl Side Chain:
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Electronic Effect: The electron-withdrawing chlorine atoms deactivate the aromatic ring, reducing oxidative metabolism.[2]
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Steric Effect: The ortho-chlorine creates significant steric bulk near the peptide backbone, restricting rotational freedom (
andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> torsion angles).[1] This rigidification often locks bioactive conformations but requires extended coupling times during synthesis.[1][2]
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Structural Visualization
The following diagram illustrates the connectivity and functional segmentation of the molecule.
Caption: Functional decomposition of Fmoc-2,4-Dichloro-D-Phe showing the protection group, chiral center, and pharmacophore modification.
Part 2: Synthesis & Quality Control[1]
Synthesis of the Fmoc-Derivative
While researchers typically purchase this building block, understanding its genesis is crucial for troubleshooting impurities.[2] The synthesis generally follows the Schotten-Baumann condition:
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Starting Material: 2,4-Dichloro-D-Phenylalanine (Free Amino Acid).[1][2]
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Reagent: Fmoc-O-Su (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl.[1][2]
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Reaction:
-
The free amino acid is dissolved in a basic aqueous/organic mixture (e.g., NaHCO₃/Acetone or THF).[1][2]
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Fmoc-O-Su is added to selectively acylate the
-amine.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Critical Control: pH must be maintained between 8.5–9.[1][2]0. If pH > 10, Fmoc degradation (dibenzofulvene formation) occurs.[1][2] If pH < 8, acylation is incomplete.[1][2]
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Quality Control Parameters
Trustworthiness in data generation relies on verifying the purity of your starting materials.[1][2]
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HPLC Purity:
. Look for impurities at Relative Retention Times (RRT) of 0.9 (Fmoc-Cl traces) or 1.1 (Di-Fmoc species, rare but possible).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Chiral Purity:
ee (enantiomeric excess).[1] The presence of the L-isomer can ruin the biological activity of the final peptide.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Water Content:
.[1][4] Excess water hydrolyzes active esters during the coupling step, lowering yields.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
Steric Hindrance & Coupling Protocols
The 2-position chlorine atom (ortho) introduces steric clash with the incoming amino group and the resin-bound peptide.[1][2] Standard coupling protocols often fail to drive this reaction to completion.[1][2]
Recommended Protocol: High-Efficiency Coupling Do not use standard HBTU/DIEA protocols for this residue. Instead, utilize high-reactivity reagents that minimize racemization.[1][2]
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC.[1][2]
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Stoichiometry: 4 equiv Amino Acid : 3.9 equiv HATU : 8 equiv DIEA.[1][2]
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Solvent: DMF (Dimethylformamide).[1][2] Avoid DCM as it promotes aggregation for hydrophobic residues.[1][2]
-
Reaction Time: Double coupling is mandatory .
-
Coupling 1: 60 minutes at Room Temp.
-
Coupling 2: 45 minutes at Room Temp (fresh reagents).
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Deprotection Kinetics
The bulky side chain does not significantly interfere with Fmoc removal, but the lipophilicity can cause aggregation of the growing chain, shielding the N-terminus.
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Optimization: If aggregation is suspected (slow deprotection monitoring via UV), add 0.1M HOBt or 5% DBU to the deprotection cocktail.[1][2]
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision logic for incorporating Fmoc-2,4-Dichloro-D-Phe into a peptide sequence.
Caption: Optimized SPPS workflow for sterically hindered Fmoc-2,4-Dichloro-D-Phe incorporation.
Part 4: Handling & Stability[2][5]
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Storage: Store at +2°C to +8°C in a desiccator. The compound is hydrolytically stable but hygroscopic.[1][2] Allow to reach room temperature before opening the bottle to prevent condensation.[1][2]
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Solution Stability: In DMF/NMP, the Fmoc group is stable for >24 hours. However, in the presence of tertiary amines (DIEA), slow premature Fmoc removal can occur.[2] Always prepare activation mixtures immediately prior to use.
References
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National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 2756115 (Isomer Reference). Retrieved from [Link]
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Behrendt, R., White, P., & Offer, J. (2016).[2] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (Contextual reference for HATU/HOAt coupling protocols).
